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Compound of Interest

Compound Name: HAPC-Chol

Cat. No.: B1192861

Technical Monograph: HAPC-Chol Cationic Lipid

Functional Identity, Structural Analysis, and Formulation Protocols for Gene Delivery[1]

Executive Technical Summary

HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate) is a specialized cationic
cholesterol derivative designed for the delivery of nucleic acids (sSiRNA, pDNA) via liposomal
vectors.[1][2][3][4] Unlike standard cationic lipids (e.g., DOTAP) which rely on fatty acid tails,
HAPC-Chol utilizes a rigid steroid backbone to enhance the stability of the lipid bilayer while
minimizing serum-induced aggregation.[1]

This guide dissects the physicochemical properties of HAPC-Chol, provides a validated
protocol for formulating HAPC-Chol/DOPE lipoplexes, and visualizes the mechanistic
pathways of endosomal escape.[1]

Chemical Identity & Physicochemical Properties[1]
[3][5]

HAPC-Chol is an amphiphilic molecule synthesizing a hydrophobic cholesterol tail with a
hydrophilic, ionizable cationic headgroup linked via a carbamate bond.[1]

Key Chemical Data[1][3][5]
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Property

Specification

Common Name

HAPC-Chol

Cholesteryl (3-((2-

IUPAC Name hydroxyethyl)amino)propyl)carbamate
hydroiodide

Chemical Formula (Salt) (Hydroiodide)

Chemical Formula (Free Base)

Molecular Weight (Salt) 658.74 g/mol

Molecular Weight (Free Base) 530.83 g/mol

CAS Number 1027801-73-5
- Soluble in Ethanol, DMF, DMSO.[1][2][5][6]
Solubility . .
Sparingly soluble in water.[1]
pKa (Estimated) ~8.5-9.5 (Secondary amine)
Appearance White crystalline solid

Structural Activity Relationship (SAR)

The efficacy of HAPC-Chol stems from three distinct structural domains:

Hydrophobic Domain (Cholesterol Skeleton)

: Unlike flexible aliphatic chains (e.g., in

DOTAP), the rigid steroid ring structure increases the transition temperature (

) of the liposome, preventing premature leakage of the genetic payload in the bloodstream.

[1]

Linker (Carbamate): The carbamate linkage

(

) is chemically stable at neutral pH (blood circulation) but susceptible to enzymatic hydrolysis

within the cell, facilitating biodegradability.[1]

Cationic Headgroup (Hydroxyethyl-amino-propyl):
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o Charge: The secondary amine becomes protonated at physiological pH, binding anionic
phosphate backbones of SiRNA.[1]

o Hydroxyl Moiety: The terminal hydroxyl group increases hydration at the lipid interface,
reducing toxicity compared to non-hydroxylated analogs by mimicking the hydration shell
of natural phospholipids.[1]

Visualization: Chemical Structure & Functional
Domains[1]

The following diagram illustrates the chemical connectivity and the functional role of each
domain within the HAPC-Chol molecule.
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Figure 1: Functional decomposition of the HAPC-Chol molecule, highlighting the critical
domains responsible for membrane anchoring and nucleic acid binding.[1]
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Experimental Protocol: Formulation of HAPC-Chol
Lipoplexes

Objective: Create stable cationic liposomes (HAPC-Chol/DOPE) and complex them with siRNA
(Lipoplex formation). Rationale: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is
used as a "helper lipid."[1][2] At acidic endosomal pH, DOPE undergoes a phase transition
from lamellar (

) to inverted hexagonal (
), destabilizing the endosome membrane and releasing the siRNA into the cytoplasm.[1]

Materials Required[1][3][4]1[5][6][7]1[8][9][10]

« HAPC-Chol (MW: 658.74 g/mol )[1][7]

DOPE (MW: 744.03 g/mol )[1]

Chloroform (HPLC Grade)[1]

Nuclease-free Water or HEPES Buffer (20 mM, pH 7.4)[1]

Rotary Evaporator[1]

Probe Sonicator or Extruder (100 nm membrane)[1]

Step-by-Step Methodology

Phase A: Preparation of Cationic Liposomes (Thin Film
Hydration)[1]

» Molar Ratio Calculation: Calculate masses for a 3:2 molar ratio of HAPC-Chol to DOPE.

o Why 3:2? This ratio optimizes the positive charge density for DNA binding while retaining
enough DOPE to trigger endosomal fusion.[1]

e Dissolution: Dissolve HAPC-Chol and DOPE in 2 mL of Chloroform in a round-bottom flask.
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e Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until
a thin, dry lipid film forms on the flask wall.[1]

o Critical Step: Desiccate the film under high vacuum for an additional 2—4 hours to remove
trace solvent (cytotoxicity risk).[1]

» Hydration: Add 1 mL of HEPES buffer (or sterile water) to the flask. Vortex vigorously for 2
minutes to detach the film.[1]

o Result: Multilamellar Vesicles (MLVS) are formed.[1]
 Sizing (Downsizing):

o Option A (Sonication): Probe sonicate on ice (cycles of 30s ON / 30s OFF) for 5 minutes
until the solution becomes transparent/translucent.

o Option B (Extrusion - Recommended): Pass the suspension 11 times through a
polycarbonate membrane (100 nm pore size) using a mini-extruder.[1]

o Target Size: 90-110 nm (Verify with Dynamic Light Scattering - DLS).[1]

Phase B: Lipoplex Formation (siRNA Complexation)[1][2]

 Dilution: Dilute the siRNA stock and the Liposome solution separately in serum-free medium
(e.g., Opti-MEM).

e Mixing: Gently add the Liposome solution to the siRNA solution to achieve the desired N/P
ratio (Nitrogen-to-Phosphate ratio).

o Recommended N/P: Start with N/P = 10 to 20.[1]
¢ Incubation: Incubate at Room Temperature for 15-20 minutes.

o Mechanism:[1][8][7][9][10] Electrostatic self-assembly occurs.[1] The cationic HAPC-Chol
binds the anionic siRNA backbone.[1]

e Quality Control: Measure Zeta Potential. A successful coating should yield a potential of +35
to +50 mV.[1]
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Mechanistic Workflow: Intracellular Trafficking[1]

The following diagram details the "Life Cycle" of an HAPC-Chol lipoplex, from formation to
gene silencing.
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Figure 2: The intracellular trafficking pathway of HAPC-Chol lipoplexes.[1] The inclusion of
DOPE is critical for the transition from the Endosome to Cytoplasmic Release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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